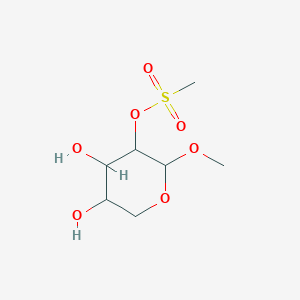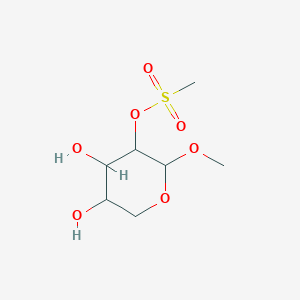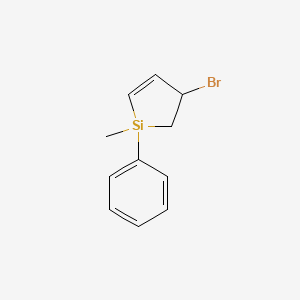
3-Bromo-1-methyl-1-phenyl-2,3-dihydro-1H-silole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-methyl-1-phenyl-2,3-dihydro-1H-silole is an organosilicon compound that features a silole ring structure. Siloles are a class of compounds known for their unique electronic properties, making them of interest in various fields such as materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methyl-1-phenyl-2,3-dihydro-1H-silole typically involves the bromination of 1-methyl-1-phenyl-2,3-dihydro-1H-silole. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient brominating agents, and ensuring high purity of the final product through purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atom or other substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted siloles, while coupling reactions can produce extended conjugated systems.
Applications De Recherche Scientifique
3-Bromo-1-methyl-1-phenyl-2,3-dihydro-1H-silole has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: The compound is explored for use in organic photovoltaic cells and field-effect transistors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organosilicon compounds.
Biological Studies: While less common, it may be used in studies involving silicon-containing compounds in biological systems.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-methyl-1-phenyl-2,3-dihydro-1H-silole in its applications is primarily related to its electronic properties. The silole ring structure allows for efficient electron transport and light emission, making it valuable in electronic and optoelectronic applications. The bromine atom can also participate in various chemical reactions, enabling the synthesis of diverse derivatives.
Comparaison Avec Des Composés Similaires
1-Methyl-1-phenyl-2,3-dihydro-1H-silole: Lacks the bromine substituent, resulting in different reactivity and electronic properties.
3-Chloro-1-methyl-1-phenyl-2,3-dihydro-1H-silole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.
1,1-Dimethyl-2,3-dihydro-1H-silole: Features two methyl groups on the silicon atom, altering its steric and electronic properties.
Uniqueness: 3-Bromo-1-methyl-1-phenyl-2,3-dihydro-1H-silole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions
Propriétés
Numéro CAS |
50694-37-6 |
|---|---|
Formule moléculaire |
C11H13BrSi |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
3-bromo-1-methyl-1-phenyl-2,3-dihydrosilole |
InChI |
InChI=1S/C11H13BrSi/c1-13(8-7-10(12)9-13)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
Clé InChI |
BKCZMENXBYUZQQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CC(C=C1)Br)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


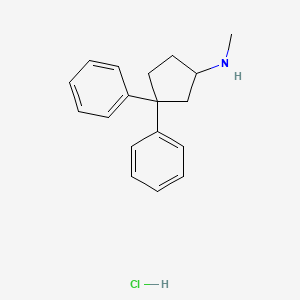
![4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14672119.png)

![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)


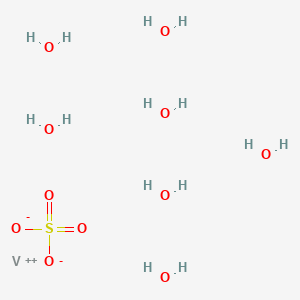
![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)

![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)
